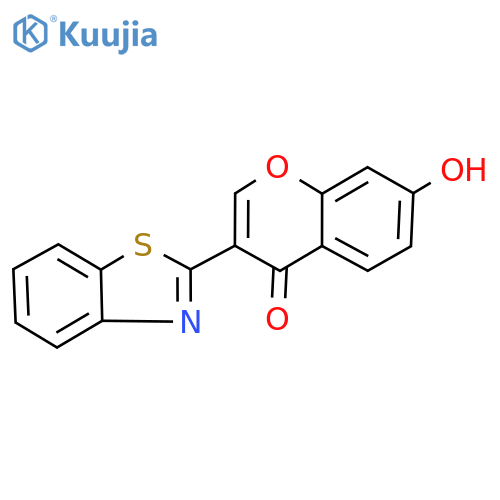

Cas no 58629-13-3 (3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)

58629-13-3 structure

商品名:3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

CAS番号:58629-13-3

MF:C16H9NO3S

メガワット:295.3126

CID:5077965

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

- 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one

- Oprea1_588927

- Oprea1_717013

- IFLab1_001153

- HMS1415E09

- STK837330

- IDI1_009020

- 3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one

-

- インチ: 1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H

- InChIKey: LUJUQVJLSQUYQW-UHFFFAOYSA-N

- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N=C1C1=C([H])OC2C([H])=C(C([H])=C([H])C=2C1=O)O[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 466

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 87.7

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0308-0783-1mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one |

58629-13-3 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0308-0783-2mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one |

58629-13-3 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0308-0783-3mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one |

58629-13-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0308-0783-2μmol |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one |

58629-13-3 | 90%+ | 2μmol |

$57.0 | 2023-07-28 |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

58629-13-3 (3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量